Product packaging for Beta-Amyloid (3-40)(Cat. No.:)

Beta-Amyloid (3-40)

Cat. No.: B1578732
M. Wt: 4143.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Amyloid (3-40) is an N-terminally truncated and post-translationally modified form of the amyloid-beta peptide, where the N-terminal glutamate at position 3 has been cyclized to form pyroglutamate (pE) . This modification is not just a minor variant but a major constituent of the senile plaques found in the brains of Alzheimer's disease patients . The pyroglutamate modification significantly alters the peptide's biochemical properties, making it more hydrophobic, highly resistant to degradation, and giving it a greater propensity to aggregate into oligomers and fibrils compared to its full-length counterparts . Furthermore, AβpE3-40 demonstrates increased toxicity, which is believed to contribute critically to the neurodegeneration observed in Alzheimer's disease . This specific peptide is an essential tool for researchers aiming to model the complex pathology of Alzheimer's disease more accurately. Its presence has been confirmed in human cerebrospinal fluid (CSF), and the ratio of Aβ-3-40 to Aβ1-42 has been investigated as a potential biomarker to differentiate individuals with cerebral amyloid pathology, as detected by positron emission tomography (PET) . Studies of brain-derived Aβ fibrils reveal that distinct molecular structures can exist in different patients, suggesting a potential link between fibril polymorphism and variations in disease progression . Research utilizing Beta-Amyloid (3-40) is vital for advancing our understanding of the molecular mechanisms driving Alzheimer's pathogenesis, for screening potential therapeutic compounds designed to target toxic Aβ aggregates, and for developing highly specific diagnostic antibodies that can recognize this key pathological variant .

Properties

Molecular Weight

4143.7

sequence

EFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Molecular Biochemistry and Biophysics of Beta Amyloid 3 40

Primary Structure and Proteolytic Processing Pathways Yielding Beta-Amyloid (3-40)

Beta-amyloid (Aβ) peptides are fragments derived from the larger amyloid precursor protein (APP). wikipedia.org The generation of Aβ peptides, including the N-terminally truncated Aβ(3-40), is a result of specific proteolytic processing pathways.

The formation of Aβ peptides originates from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein with functions in neuronal growth and adhesion. wikipedia.orgbiolegend.com This process can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. biolegend.com

The amyloidogenic pathway leads to the generation of Aβ peptides. It begins with the cleavage of APP by β-secretase (also known as BACE1), which produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment called C99. frontiersin.orgelifesciences.org The C99 fragment is then cleaved by γ-secretase, a multi-protein complex, within the transmembrane domain. wikipedia.orgelifesciences.org This final cleavage is not precise and can occur at several positions, resulting in Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgfrontiersin.org

The generation of Aβ(3-40) involves an initial N-terminal truncation. While the canonical Aβ peptides start at Aspartate-1, Aβ(3-40) begins at Glutamate-3. This suggests alternative cleavage or subsequent modification of the initially formed Aβ peptides. Some studies indicate that enzymes like meprin β and caspases can contribute to APP processing under certain conditions. mdpi.com

Cleavage PathwayInitial EnzymeIntermediate FragmentFinal EnzymePrimary Products
Amyloidogenic β-secretaseC99γ-secretaseAβ(1-40), Aβ(1-42)
Non-amyloidogenic α-secretaseC83γ-secretaseP3 peptide

A significant portion of Aβ peptides found in amyloid plaques are N-terminally truncated and modified. plos.org Aβ(3-40) is one such truncated variant. anaspec.com The generation of these forms can occur through the action of various proteases.

A key modification of N-terminally truncated Aβ peptides beginning with a glutamate (B1630785) residue is the formation of pyroglutamate (B8496135) (pE). plos.orgacs.org In the case of Aβ(3-40), the N-terminal glutamate at position 3 can undergo cyclization to form pyroglutamate-Aβ(3-40), often denoted as AβpE(3-40). plos.orgnovusbio.com This conversion is catalyzed by the enzyme glutaminyl cyclase. plos.org

This pyroglutamate modification has significant biochemical consequences:

Increased Resistance to Degradation: The pyroglutamate-modified N-terminus is resistant to degradation by aminopeptidases. plos.org

Enhanced Aggregation Propensity: AβpE(3-40) shows a markedly increased tendency to aggregate compared to its unmodified counterpart, Aβ(1-40). plos.org

Increased Hydrophobicity: The conversion of the N-terminal glutamate to pyroglutamate results in the loss of a negative charge and a positive charge at physiological pH, leading to a more hydrophobic peptide. plos.org

These modified peptides, including AβpE(3-40), are considered important species in the initiation of Aβ aggregation. plos.orgnovusbio.com

Role of Amyloid Precursor Protein (APP) Cleavage in Beta-Amyloid (3-40) Generation

Oligomerization and Fibrillogenesis Mechanisms of Beta-Amyloid (3-40)

The aggregation of Aβ peptides from soluble monomers into insoluble fibrils is a hallmark process in amyloid-related pathologies. This process, known as fibrillogenesis, involves the formation of various intermediate species, including soluble oligomers.

The aggregation of Aβ peptides, including Aβ(3-40), generally follows a nucleation-dependent polymerization model. aging-us.comiphy.ac.cn This model describes a two-phase process:

Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of more monomers. aging-us.comresearchgate.net This leads to the growth of larger aggregates, protofibrils, and eventually mature amyloid fibrils. nih.gov

The kinetics of this process can be monitored in vitro and typically display a sigmoidal curve, with the lag phase corresponding to the initial flat portion, followed by a rapid increase during the elongation phase, and finally reaching a plateau as the monomer concentration is depleted. iphy.ac.cnresearchgate.net Studies have shown that the process of Aβ polymerization itself is a critical factor in its pathological effects. nih.govnih.gov The pyroglutamated form, AβpE(3-40), exhibits significantly accelerated aggregation kinetics compared to Aβ(1-40). plos.org

Before the formation of insoluble fibrils, Aβ peptides assemble into a variety of soluble oligomeric species. These oligomers are considered to be the most toxic Aβ species. wikipedia.orgresearchgate.net They are heterogeneous in size and shape, ranging from small dimers and trimers to larger, high-molecular-weight assemblies. nih.govmdpi.com

Characterization of these oligomers is challenging due to their transient and polymorphic nature. Techniques like ion mobility-mass spectrometry have been used to study soluble Aβ(1-40) oligomers, revealing the presence of multiple conformational states. nih.gov NMR studies on soluble Aβ oligomers have indicated a mixed parallel and antiparallel β-sheet structure, which differs from the exclusively parallel β-sheet arrangement found in mature fibrils. acs.orgnih.gov

For N-terminally truncated forms like Aβ(3-40), discrete molecular dynamics studies suggest an increased propensity for oligomerization compared to the full-length peptides. nih.gov The conformations of Aβ(3-40) oligomers are also found to have more flexible and solvent-exposed N-termini. nih.gov The formation of these soluble oligomers is a critical intermediate step in the pathway to fibril formation and is a key area of research. peptides.de

Fibrillar Polymorphism and Strain Formation in Beta-Amyloid (3-40) Aggregates

Beta-Amyloid (Aβ) peptides, including the Aβ(3-40) variant, are known to exhibit significant structural diversity in their aggregated fibrillar states, a phenomenon referred to as polymorphism. nih.govnih.gov This means that under various conditions, or even within the same sample, Aβ(3-40) can form fibrils with distinct molecular structures, morphologies, and symmetries. nih.gov This structural heterogeneity is a critical area of research, as different fibril polymorphs may possess varying degrees of toxicity and pathological activity.

The concept of "amyloid strains" arises from this structural polymorphism and is analogous to the strains seen in prion diseases. researchgate.net Different fibril polymorphs can be considered distinct strains, each capable of self-propagating its unique conformational template through a seeding mechanism. researchgate.net When introduced into a solution of monomeric peptides, a pre-existing fibril "seed" can induce the monomers to adopt the same conformation as the seed, leading to the growth of fibrils with a consistent structure. nih.gov It is hypothesized that different amyloid strains may account for the variations in disease progression, clinical presentation, and pathological features observed among Alzheimer's disease patients. nih.gov The ability of post-translationally modified variants like pE-Aβ(3-40) to cross-seed the aggregation of wild-type Aβ peptides further highlights the complexity of strain formation and propagation in a cellular environment. nih.gov

Factors Influencing Beta-Amyloid (3-40) Aggregation and Stability

The aggregation of Beta-Amyloid (3-40) from a soluble monomer into stable, β-sheet-rich fibrils is a complex, nucleation-dependent process. nih.gov This transition is highly sensitive to a variety of internal and external factors that can modulate the kinetics of aggregation and the stability of the resulting structures.

Environmental and Chemical Modulators of Beta-Amyloid (3-40) Aggregation

The physicochemical environment plays a critical role in governing the self-assembly of Aβ peptides. Key environmental factors include pH, temperature, ionic strength, and the presence of co-solvents or surfaces. biorxiv.orgfrontiersin.org

pH and Ionic Strength : Changes in pH can alter the net charge of the Aβ peptide, influencing electrostatic interactions that are crucial for both intra- and intermolecular associations. For Aβ peptides, aggregation is generally accelerated as the pH approaches the isoelectric point (pI), where the net charge is minimal, thereby reducing electrostatic repulsion between monomers. researchgate.net Studies on Aβ40 have shown that primary nucleation is strongly dependent on pH, particularly influenced by the protonation state of histidine residues. researchgate.net Ionic strength also modulates these electrostatic interactions and can affect the morphology of the final aggregates. researchgate.net

Temperature : Temperature affects the conformational dynamics of the peptide and the thermodynamics of aggregation. aip.org Higher temperatures generally accelerate fibril formation, although very low temperatures (e.g., 4°C) can favor the formation of oligomeric intermediates over mature fibrils. aip.org

Metal Ions : Divalent metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), which are found concentrated in amyloid plaques, can significantly modulate Aβ aggregation. nih.govmdpi.com They can bind to specific residues (e.g., histidines) in the N-terminal region, inducing conformational changes, promoting cross-linking between peptides, and altering fibril morphology. nih.gov Zinc, in particular, has been shown to induce Aβ aggregation by stabilizing oligomeric forms. mdpi.com

Chemical Modulators : A wide range of small molecules can either inhibit or enhance Aβ aggregation. Natural compounds like epigallocatechin-3-gallate (EGCG) have been shown to inhibit fibril formation by interacting with Aβ monomers and oligomers, redirecting them into non-toxic, off-pathway aggregates. nih.govfrontiersin.org Conversely, certain ferrocene-based compounds have been found to selectively enhance the self-aggregation of Aβ peptides. rsc.org The efficacy of these modulators can also be dependent on environmental conditions like pH. nih.gov

FactorEffect on Aβ AggregationReferences
pH Influences peptide net charge; aggregation is often accelerated near the isoelectric point. Affects primary nucleation rates. researchgate.net
Temperature Generally accelerates aggregation kinetics at higher physiological temperatures. aip.org
Metal Ions (e.g., Zn²⁺, Cu²⁺) Can induce conformational changes, promote cross-linking, and stabilize oligomeric species, often accelerating aggregation. nih.govmdpi.com
Small Molecules (e.g., EGCG) Can inhibit or enhance aggregation by directly interacting with Aβ peptides and altering aggregation pathways. nih.govfrontiersin.orgrsc.org

Role of Post-Translational Modifications on Beta-Amyloid (3-40) Aggregation

Post-translational modifications (PTMs) are crucial determinants of Aβ's pathogenic properties, significantly altering its aggregation propensity, stability, and toxicity. aging-us.com The Aβ(3-40) peptide is itself a product of an initial PTM—proteolytic truncation.

N-terminal Truncation and Pyroglutamylation : The formation of Aβ(3-40) involves the truncation of the first two N-terminal residues. This truncated form can undergo a subsequent, highly significant modification: the cyclization of the new N-terminal glutamate (E3) residue into a pyroglutamate (pE). researchgate.net This modified peptide, pE-Aβ(3-40), is a major component of senile plaques. rsc.org The conversion to pyroglutamate has profound effects:

Enhanced Stability : pE-Aβ peptides are more resistant to enzymatic degradation, which contributes to their accumulation in the brain. researchgate.net

Seeding Activity : pE-Aβ(3-40) acts as a potent seed, capable of initiating and accelerating the aggregation of full-length, wild-type Aβ peptides, suggesting it may play a critical role in triggering plaque formation in sporadic Alzheimer's disease. nih.govnih.gov

Other Modifications : While pyroglutamylation is the most defining PTM for Aβ(3-40), other modifications identified in Aβ peptides in general, such as isomerization at Asp7 and phosphorylation at Ser8, also enhance aggregation and toxicity. aging-us.comfrontiersin.orgnih.gov These modifications can alter peptide conformation, increase the propensity to form β-sheets, and influence interactions with other molecules. aging-us.comnih.gov

ModificationEffect on Aβ(3-40) PropertiesReferences
N-terminal Truncation (ΔE3) Precursor to pyroglutamylation; may increase aggregation propensity due to enhanced hydrophobicity. nih.gov
Pyroglutamylation (pE3) Significantly increases hydrophobicity, accelerates aggregation kinetics, enhances resistance to degradation, and promotes seeding of wild-type Aβ. nih.govresearchgate.netrsc.orgplos.org

Influence of Co-factors and Chaperones on Beta-Amyloid (3-40) Conformation and Aggregation

The aggregation of Aβ(3-40) in the complex extracellular environment of the brain is not an isolated process. It is influenced by a host of other biomolecules, including protein co-factors and molecular chaperones, which can either promote or inhibit fibril formation.

Molecular Chaperones : The cellular protein quality control system includes molecular chaperones that can interact with amyloidogenic proteins.

Inhibitory Chaperones : Several chaperones have been shown to inhibit Aβ aggregation. The 14-3-3ζ protein, for example, preferentially interacts with the hydrophobic regions of Aβ40, transiently stabilizing its native, unfolded structure and thus preventing fibril formation. cam.ac.uk Small heat shock proteins (sHSPs) and chaperone domains like BRICHOS can also interfere with aggregation, often by specifically targeting and inhibiting secondary nucleation events, which are a major source of toxic oligomer production. nih.govrsc.org Lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS) can bind to Aβ monomers and fibrils, exhibiting both anti-aggregation and disaggregation activity. mdpi.com

Mechanism of Action : These chaperones often work by binding to exposed hydrophobic patches on Aβ monomers or early-stage oligomers, preventing them from participating in the aggregation cascade. nih.govcam.ac.uk

Other Co-factors :

Cross-Seeding with Other Amyloids : Aβ peptides can interact with other amyloidogenic proteins in a process known as cross-seeding. For instance, the bacterial amyloid protein phenol-soluble modulin alpha 3 (PSMα3), secreted by Staphylococcus aureus, has been shown to interact with Aβ40. Depending on its aggregation state, PSMα3 can either inhibit Aβ40 aggregation by stabilizing its α-helical structure or promote it by providing a template for β-sheet formation. mdpi.com

Neuropeptides : Certain neuropeptides can also modulate Aβ aggregation. Somatostatin-14, for example, was found to bind to Aβ42 aggregates and promote the formation of smaller, potentially more toxic oligomers while inhibiting the formation of mature fibrils. plos.org

Co-factor/ChaperoneReported Effect on Aβ AggregationProposed MechanismReferences
14-3-3ζ InhibitionInteracts with hydrophobic regions, maintaining a monomeric, unfolded state. cam.ac.uk
BRICHOS domain InhibitionSpecifically inhibits fibril surface-catalyzed secondary nucleation. rsc.orgacs.org
L-PGDS Inhibition and DisaggregationBinds to Aβ monomers and fibrils, preventing aggregation and promoting disassembly. mdpi.com
PSMα3 (bacterial amyloid) Inhibition or PromotionMonomers inhibit by stabilizing α-helical Aβ; oligomers promote by templating β-sheet formation. mdpi.com
Somatostatin-14 Promotes oligomers, inhibits fibrilsBinds to Aβ aggregates, altering the aggregation pathway. plos.org

Cellular and Molecular Mechanisms of Beta Amyloid 3 40 Pathogenicity

Mechanisms of Beta-Amyloid (3-40)-Mediated Synaptic Dysfunction

Synaptic dysfunction is an early and critical event in the progression of Alzheimer's disease, and Aβ peptides are primary mediators of this process. frontiersin.org Soluble oligomers of Aβ are considered the most synaptotoxic species, capable of impairing synaptic plasticity long before the formation of large, insoluble plaques. portlandpress.combiomolther.org The key mechanisms involve the disruption of long-term potentiation (LTP), a cellular correlate of learning and memory, and the enhancement of long-term depression (LTD). frontiersin.orgfrontiersin.org

Research indicates that Aβ peptides interfere with the function of critical postsynaptic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. frontiersin.orgnih.gov This interference disrupts calcium homeostasis, leading to excessive calcium influx and subsequent synaptic damage. frontiersin.orgnih.gov

Specifically for N-terminally modified species, studies have demonstrated that pyroglutamated Aβ(3-40) is a potent inhibitor of hippocampal LTP. wsu.edu The modification at the N-terminus appears to confer a higher potency for disrupting synaptic function, likely by promoting the rapid formation of stable, toxic oligomers. wsu.edu This effect on LTP is comparable to that of the highly pathogenic Aβ(1-42) isoform. wsu.edu The disruption of synaptic plasticity by Aβ oligomers is thought to be mediated through the activation of various stress-activated protein kinases. portlandpress.comjneurosci.org

Table 1: Effects of Different Aβ Species on Synaptic Plasticity

Aβ Species Primary Aggregation State Effect on Long-Term Potentiation (LTP) Key Mediators
Aβ(1-40) Monomers, Oligomers, Fibrils Inhibition (less potent than Aβ(1-42)) mdpi.com NMDA/AMPA receptor disruption nih.gov
Aβ(1-42) Oligomers, Fibrils Potent inhibition jneurosci.orgnih.gov NMDA/AMPA receptor disruption, Calcium dysregulation frontiersin.orgnih.gov
pGlu-Aβ(3-40) Oligomers Potent inhibition, similar to Aβ(1-42) wsu.edu Enhanced oligomer stability, Kinase activation wsu.edujneurosci.org

Induction of Oxidative Stress by Beta-Amyloid (3-40)

Aβ peptides are potent inducers of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.commdpi.com This oxidative damage affects a wide range of cellular components, including lipids, proteins, and nucleic acids, contributing significantly to neurodegeneration. mdpi.comfrontiersin.org

The mechanisms by which Aβ induces oxidative stress are multifaceted:

Mitochondrial Dysfunction: Aβ can accumulate in mitochondria, the primary site of cellular respiration and ROS production. nih.govnih.gov This accumulation disrupts the electron transport chain, leading to inefficient energy production and an increase in the generation of superoxide (B77818) radicals. nih.govmdpi.comfrontiersin.org

Activation of Cellular Enzymes: Aβ peptides can activate enzymes such as NADPH oxidase, which is expressed in glial cells. jneurosci.orgnih.gov Activated NADPH oxidase produces a significant amount of superoxide, contributing to the oxidative burden in the brain. nih.govacs.org

Interaction with Metal Ions: Aβ can bind to redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺). This interaction can catalyze the production of highly reactive hydroxyl radicals via Fenton-like reactions, exacerbating oxidative damage. acs.orgfrontiersin.org

While much of the research has focused on Aβ(1-40) and Aβ(1-42), the fundamental pro-oxidant properties are linked to the peptide's sequence and aggregation state. The enhanced oligomerization potential of Aβ(3-40), especially its pyroglutamated form, suggests it is also a potent source of oxidative stress, contributing to the vicious cycle of Aβ production and oxidative damage. wsu.edufrontiersin.org

Beta-Amyloid (3-40) Interactions with Cellular Membranes and Organelles

The interaction of Aβ peptides with cellular and organellar membranes is a critical step in their pathogenic cascade. Aβ is an amphiphilic peptide that readily associates with lipid bilayers, where its conformation can change to a β-sheet-rich structure, promoting aggregation. nih.govbiorxiv.org

Plasma Membrane: Aβ oligomers can bind to the surface of the plasma membrane, and in some cases, insert themselves into the lipid bilayer to form pore-like structures. biorxiv.orgmdpi.comfrontiersin.org These channels can disrupt ion homeostasis, leading to uncontrolled calcium influx and subsequent neurotoxicity. The composition of the membrane, particularly the presence of components like ganglioside GM1 and cholesterol, can significantly influence Aβ binding and aggregation. nih.govmdpi.com

Mitochondrial Membranes: Aβ peptides and their precursor protein (APP) can localize to mitochondrial membranes. nih.govfrontiersin.org This interaction is highly damaging, as it can block the import of essential mitochondrial proteins encoded by nuclear DNA, disrupt the function of respiratory chain complexes, and impair ATP synthesis. nih.govnih.gov This leads to energy failure and increased ROS production, linking membrane interactions directly to oxidative stress. frontiersin.org

Endoplasmic Reticulum (ER) and Lysosomes: Aβ accumulation can also induce stress in the endoplasmic reticulum and impair the function of the endo-lysosomal system, which is responsible for degrading cellular waste, including Aβ itself. mdpi.com

The propensity of Aβ(3-40) to form oligomers suggests it shares these damaging interactions with cellular membranes, contributing to the loss of cellular homeostasis and triggering downstream pathological events. wsu.edubiorxiv.org

Beta-Amyloid (3-40) Modulation of Cellular Signaling Pathways

Aβ oligomers act as aberrant signaling molecules, dysregulating numerous intracellular pathways crucial for neuronal survival and function. nih.govnih.gov The binding of Aβ to cell surface receptors or its interaction with membranes can trigger these pathological cascades. nih.gov

Key signaling pathways affected include:

Stress-Activated Protein Kinases (SAPKs): Aβ oligomers potently activate several SAPKs, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and cyclin-dependent kinase 5 (Cdk5). jneurosci.org Activation of these kinases is linked to the inhibition of LTP, promotion of tau phosphorylation, and induction of apoptosis. nih.govjneurosci.org

Glycogen Synthase Kinase-3β (GSK-3β): Aβ can lead to the aberrant activation of GSK-3β. nih.govnih.gov GSK-3β is a key enzyme that phosphorylates tau protein, and its over-activation contributes to the formation of neurofibrillary tangles (NFTs), another hallmark of Alzheimer's disease. frontiersin.orgnih.gov

Calcium Signaling: As mentioned, Aβ disrupts calcium homeostasis, leading to sustained, low-level increases in intracellular calcium. mdpi.com This dysregulation affects numerous calcium-dependent enzymes and signaling pathways, contributing to synaptotoxicity. nih.govmdpi.com

PKA/CREB Pathway: Aβ has been shown to inhibit the protein kinase A (PKA) and cAMP response element-binding protein (CREB) pathway. pnas.org The CREB pathway is essential for the transcription of genes involved in synaptic plasticity and memory, and its inhibition by Aβ contributes to cognitive deficits. pnas.org

The ability of pGlu-Aβ(3-40) to form potent oligomers suggests it is a strong activator of these detrimental signaling cascades, linking it directly to synaptic failure and neuronal injury. wsu.edu

Role of Beta-Amyloid (3-40) in Microglial and Astroglial Activation Mechanisms

Neuroinflammation, mediated by the brain's resident immune cells—microglia and astrocytes—is a prominent feature of Alzheimer's disease pathology. mdpi.commdpi.com Aβ peptides in both soluble oligomeric and fibrillar plaque forms are potent activators of these glial cells. nih.govmdpi.com

Microglial Activation: Microglia are the primary immune defenders of the central nervous system. In response to Aβ, they become activated, a state characterized by a change in morphology and the release of a host of inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govijbs.com While initially intended to clear Aβ deposits, chronic activation leads to sustained neuroinflammation that damages neurons. frontiersin.org Studies show that different forms of Aβ (oligomers vs. fibrils) can stimulate unique signaling responses and secretory profiles in microglia. nih.gov

Astroglial Activation: Astrocytes, which provide metabolic and structural support to neurons, also become reactive in the presence of Aβ. frontiersin.org Reactive astrocytes surround amyloid plaques and contribute to the inflammatory environment by releasing their own set of cytokines and other mediators. mdpi.comcsic.es Aβ can trigger signaling in astrocytes through receptors like the Receptor for Advanced Glycation Endproducts (RAGE), activating pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org

Importantly, glial cells themselves can be a source of N-terminally truncated Aβ peptides. Studies have found that microglia and astrocytes secrete Aβ variants such as Aβ(3-40), suggesting a feedback loop where glial activation can contribute to the production of potent pathogenic Aβ species. mdpi.com

Comparative Analysis of Pathogenic Mechanisms: Beta-Amyloid (3-40) vs. Other Amyloid-Beta Species (e.g., Beta-Amyloid (1-40), Beta-Amyloid (1-42))

While all Aβ peptides share a common origin, their specific length and modifications result in distinct biophysical and pathological properties. The comparison between Aβ(3-40) and the more studied Aβ(1-40) and Aβ(1-42) isoforms reveals important differences.

Aggregation and Oligomerization: Aβ(1-42) is significantly more hydrophobic and prone to aggregation than Aβ(1-40), which is the most abundant species under physiological conditions. frontiersin.org The rapid aggregation of Aβ(1-42) is central to its pathogenicity. N-terminal truncation and pyroglutamation dramatically alter these properties. Studies show that pGlu-Aβ(3-40) forms oligomers and aggregates much more rapidly than its unmodified Aβ(1-40) counterpart. wsu.edu This enhanced propensity for oligomerization is a key factor in its heightened toxicity.

Synaptic Toxicity: Soluble oligomers of Aβ(1-42) are known to be potent inhibitors of LTP. jneurosci.orgnih.gov While Aβ(1-40) can also inhibit LTP, it is generally less effective. mdpi.com Notably, pGlu-Aβ(3-40) exhibits a potency in disrupting LTP that is comparable to Aβ(1-42), and significantly greater than Aβ(1-40). wsu.edu This indicates that the N-terminal modification can make a shorter, less aggregation-prone peptide (x-40) as synaptotoxic as the longer x-42 species.

Neuroinflammation: Both Aβ(1-40) and Aβ(1-42) are known to activate microglia and astrocytes, though they may trigger distinct inflammatory profiles. nih.govcsic.es The secretion of N-terminally truncated species like Aβ(3-40) by these glial cells suggests these variants are integral to the neuroinflammatory cycle. mdpi.com The high aggregation potential of pGlu-Aβ(3-40) implies it is a strong inflammatory stimulus.

Table 2: Comparative Pathogenicity of Aβ Species

Feature Aβ(1-40) Aβ(1-42) pGlu-Aβ(3-40)
Relative Abundance High frontiersin.org Low frontiersin.org Variable, found in plaques
Aggregation Propensity Moderate frontiersin.org High frontiersin.org Very High (enhanced by pGlu) wsu.edu
LTP Inhibition Moderate mdpi.com High jneurosci.orgnih.gov High wsu.edu
Mitochondrial Toxicity Less severe mdpi.com More severe mdpi.com Potentially high due to oligomerization
Glial Activation Yes csic.es Yes ijbs.com Implicated as product/inducer of activation mdpi.com

Advanced Methodologies and Models in Beta Amyloid 3 40 Research

Spectroscopic Techniques for Analyzing Beta-Amyloid (3-40) Aggregation

Spectroscopic methods are indispensable for probing the conformational dynamics and aggregation kinetics of Aβ(3-40). These techniques offer real-time, non-invasive ways to monitor the transition from soluble monomers to insoluble amyloid fibrils.

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's backbone conformation. For Aβ(3-40), CD spectroscopy has been instrumental in characterizing its conformational changes during aggregation.

Initial studies on related Aβ peptides, such as Aβ(1-40), show that in solution, particularly in low ionic strength buffers and at concentrations below 50 μM, the peptide predominantly adopts a "random-coil" structure. nih.gov However, upon incubation or changes in the environment, a conformational transition to a β-sheet-rich structure occurs, which is a hallmark of amyloid fibril formation. nih.gov For instance, the pyroglutamated form of Aβ(3-40), pE(Aβ3-40), demonstrates an increased propensity to form β-sheet-rich structures compared to Aβ(1-40), which tends to form α-helices in certain solvent conditions like 20% trifluoroethanol (TFE). researchgate.net

In membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, Aβ peptides can adopt α-helical conformations. mdpi.comnbrc.ac.in CD spectra of wild-type Aβ(1-40) in SDS micelles show characteristic α-helical features with negative bands at approximately 207 nm and 221 nm and a positive band around 192 nm. mdpi.com Alterations in the micelle concentration can trigger a conversion from an α-helical monomer to a β-sheet oligomeric conformation. nbrc.ac.in Specifically, in 20 mM dodecylphosphocholine (B1670865) (DPC), Aβ exists with 58% α-helix, while in 5.5 mM DPC, it converts to a structure with 68% β-sheet. nbrc.ac.in These studies on related peptides provide a framework for understanding the conformational landscape of Aβ(3-40).

ConditionPredominant Secondary StructureReference
Low ionic strength buffer (<50 μM)Random-coil nih.gov
20% Trifluoroethanol (TFE) solutionIncreased β-sheet (for pE(Aβ3-40)) researchgate.net
Sodium Dodecyl Sulfate (SDS) micellesα-helix mdpi.comnbrc.ac.in
5.5 mM Dodecylphosphocholine (DPC)68% β-sheet nbrc.ac.in
20 mM Dodecylphosphocholine (DPC)58% α-helix nbrc.ac.in

Fluorescence spectroscopy, particularly utilizing the dye Thioflavin T (ThT), is a cornerstone for monitoring the kinetics of amyloid fibril formation. researchgate.net ThT exhibits a significant increase in fluorescence emission around 482 nm upon binding to the cross-β-sheet structure of amyloid fibrils. researchgate.netroyalsocietypublishing.org This property allows for real-time tracking of the aggregation process, which typically follows a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). researchgate.net

Studies on Aβ(1-40) have extensively used ThT assays to characterize aggregation kinetics. researchgate.netacs.org The lag time is a critical parameter that reflects the efficiency of the nucleation event. nih.gov While ThT is a powerful tool, it's important to note that the dye itself can, under certain conditions, influence the aggregation process. Some studies suggest that ThT can promote Aβ(1-40) aggregation. acs.org The optimal concentration of ThT for monitoring aggregation without significantly affecting the kinetics is generally considered to be 20 µM or lower. royalsocietypublishing.org

The pyroglutamated form of Aβ(3-40) has been shown to have an increased aggregation propensity, which can be effectively monitored using ThT fluorescence. researchgate.net The aggregation kinetics of Aβ(3-40) and its variants are crucial for understanding their pathological roles.

PhaseDescriptionKey Parameter
Lag PhaseNucleation of small aggregatesLag time (tl)
Growth PhaseElongation of fibrilsRate constant (k)
Plateau PhaseEquilibrium between monomers and fibrilsMaximum fluorescence intensity

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution structural information on peptides and proteins in both solution and solid states.

Solution NMR has been pivotal in characterizing the monomeric and oligomeric states of Aβ peptides. Aβ peptides in physiological aqueous solutions are intrinsically disordered. jst.go.jp In membrane-mimicking environments like DPC micelles, solution NMR has revealed that Aβ(1-40) can adopt an α-helical structure, spanning from residues Val12 to Met35. nbrc.ac.in

Solid-state NMR (ssNMR) is particularly powerful for elucidating the structure of insoluble amyloid fibrils. ssNMR studies on Aβ(1-40) fibrils have provided a detailed model where residues 12–24 and 30–40 form β-strands that create parallel β-sheets through intermolecular hydrogen bonds. pnas.org A bend region encompassing residues 25–29 brings the two β-sheets into contact. pnas.org ssNMR has also confirmed a similar secondary structure for fibrils of wild-type Aβ(1-40) and pGlu3-Aβ(3–40), as indicated by the similarity in their ¹³C and ¹⁵N NMR chemical shifts. researchgate.net Furthermore, inter-residual contacts, such as between Phe19 and Leu34, have been detected in both oligomers and fibrils of pGlu3-Aβ(3-40), suggesting that the major secondary structure elements are present early in the aggregation pathway. researchgate.net

High-Pressure NMR (HP-NMR) is an emerging technique used to study the dynamic and heterogeneous conformational states of Aβ peptides by suppressing aggregation. koreascience.kr This method has been applied to Aβ(1-40) to characterize its monomeric states and obtain information about oligomeric intermediates. koreascience.kr

NMR TechniqueApplication in Aβ ResearchKey Findings for Aβ(1-40)/Aβ(3-40)
Solution NMRCharacterization of monomeric and soluble oligomeric statesIntrinsically disordered in aqueous solution; α-helical in micelles.
Solid-State NMR (ssNMR)Elucidation of fibril structure at atomic resolutionParallel β-sheets formed by residues 12-24 and 30-40; similar secondary structure for Aβ(1-40) and pGlu3-Aβ(3–40) fibrils. researchgate.netpnas.org
High-Pressure NMR (HP-NMR)Investigation of conformational dynamics and aggregation intermediatesCharacterization of heterogeneous monomeric states and partial information on oligomers. koreascience.kr

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the secondary structure of proteins by analyzing the vibrations of the polypeptide backbone, particularly the amide I band.

Infrared (IR) Spectroscopy , often in the form of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is used to monitor the conformational changes during Aβ aggregation. The amide I region (1600-1700 cm⁻¹) is particularly sensitive to secondary structure. A band around 1650 cm⁻¹ is characteristic of α-helical or random-coil structures, while a strong band near 1630 cm⁻¹ indicates the presence of β-sheet structures, a hallmark of amyloid fibrils.

Raman Spectroscopy is another powerful, label-free method for probing protein secondary structure. nih.gov The amide I band in the Raman spectrum, typically between 1665-1680 cm⁻¹, and the amide III band (1200-1340 cm⁻¹) are indicative of β-sheet content. researchgate.net For instance, a sharp amide I peak around 1670 cm⁻¹ is characteristic of the β-sheet secondary structure in amyloid aggregates. nih.govfrontiersin.org Raman spectroscopy has been used to distinguish between different amyloid polymorphs and to analyze the structural changes from monomer to fibril. researchgate.net Studies have shown that Aβ associated with small extracellular vesicles can have an α-helical secondary structure. rsc.org

Vibrational BandWavenumber Range (cm⁻¹)Associated Secondary Structure
Amide I (IR)~1630β-sheet
Amide I (IR)~1650α-helix / Random-coil
Amide I (Raman)1665-1680β-sheet
Amide III (Raman)1200-1340β-sheet

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Beta-Amyloid (3-40)

Microscopic and Imaging Techniques for Beta-Amyloid (3-40) Research

Microscopic techniques provide direct visualization of the morphology of Aβ aggregates, from early oligomers to mature fibrils, offering crucial information that complements spectroscopic data.

Electron Microscopy (EM), including Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM), is a high-resolution imaging technique used to visualize the morphology of amyloid fibrils. EM studies have revealed that Aβ fibrils are typically unbranched, filamentous structures with diameters in the nanometer range and lengths that can extend to several micrometers. pnas.orgnih.gov

TEM images of negatively stained Aβ(1-40) fibrils show that they are often polymorphic, exhibiting various morphologies such as twisted or flat ribbons, which are assemblies of finer protofilaments. researchgate.net The morphology of the fibrils can be sensitive to the conditions under which they are grown. researchgate.net

Cryo-EM, which involves imaging vitrified, unstained samples, provides a more native-state visualization of fibril structure. Cryo-EM reconstructions of Aβ(1-40) fibrils have revealed that they can be composed of two protofilaments, often with a left-handed twist. nih.govpnas.org Mass-per-length measurements from Scanning Transmission Electron Microscopy (STEM) have been used to estimate the number of peptide molecules per cross-β layer in the fibril. pnas.org For one Aβ(1-40) fibril morphology, it was determined that each 4.8 Å layer consists of approximately five peptide molecules. pnas.org

The general morphology of amyloid fibrils formed from pGlu3-Aβ(3–40) has been shown to be similar to that of wild-type Aβ(1–40) fibrils when observed by electron microscopy. researchgate.net

Atomic Force Microscopy (AFM) for Oligomer and Fibril Characterization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique indispensable for characterizing the morphological properties of Aβ(3-40) aggregates at the nanoscale. It allows for the direct visualization of oligomers and mature fibrils in both air and liquid environments, providing quantitative data on their size, shape, and surface topography.

AFM studies reveal the progressive transformation of Aβ peptides from initial small, spherical oligomers into larger, more complex structures and eventually into elongated fibrils. For instance, investigations of the closely related Aβ(1-40) show that at the beginning of the aggregation process, peptides form small spherical oligomers with an average height of approximately 1.5 nm. nih.gov Over time, these can evolve into larger oligomers with heights around 9 nm. nih.gov Similar studies on Aβ42 oligomers have identified spherical particles with diameters of 2-3 nm. researchgate.net Mature fibrils exhibit distinct, elongated structures. frontiersin.org These morphological studies are critical for understanding the aggregation pathway and identifying the specific structures that may be associated with cellular toxicity.

Table 1: AFM Characterization of Amyloid-Beta Aggregates

Aggregate Type Peptide Variant Average Height (nm) Morphology Source
Oligomers (Initial) Aβ(1-40) ~1.5 Small, spherical nih.gov
Oligomers (Large) Aβ(1-40) ~9.0 Large, spherical nih.gov
Oligomers Aβ42 ~0.69 ± 0.22 Circular frontiersin.org

| Fibrils | Aβ42 | ~1.43 ± 0.10 | Elongated | frontiersin.org |

This table presents data for closely related Aβ variants, illustrating the typical dimensions observed with AFM, which are expected to be comparable for Aβ(3-40).

Biochemical and Biophysical Assays for Beta-Amyloid (3-40) Study

A variety of biochemical and biophysical assays are employed to study the aggregation kinetics and cellular impacts of Aβ(3-40).

In vitro aggregation assays are fundamental for characterizing the fibrillization propensity of Aβ(3-40). The most common method is the Thioflavin T (ThT) fluorescence assay. mdpi.comnih.gov ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for real-time monitoring of the aggregation process. mdpi.comnih.gov The resulting sigmoidal curve provides key kinetic parameters, including the lag phase (nucleation), the elongation phase (growth), and the plateau phase (saturation). mdpi.comaging-us.com

The process of fibril formation is widely understood through the nucleation-dependent polymerization model. aging-us.com This model posits that soluble monomers first undergo a slow, thermodynamically unfavorable process of forming oligomeric nuclei. aging-us.com These nuclei, or "seeds," then act as templates for the rapid elongation phase, where more monomers are added. aging-us.com Seeded polymerization models are experimental setups that exploit this mechanism. By adding pre-formed Aβ fibrils (seeds) to a solution of monomers, the lag phase can be bypassed, leading to accelerated aggregation. aging-us.com Studies have shown that seeds of aggregation-prone variants like Aβ42 can induce the aggregation of otherwise soluble peptides like Aβ40. nih.gov This seeding concept is critical, as it is believed to be a primary mechanism for the propagation of amyloid pathology in the brain. nih.gov Research on pyroglutamated Aβ(3-40) [pE3-Aβ(3-40)] has demonstrated that it can act as a seed for wildtype Aβ(1-40) aggregation. acs.org

To understand the physiological and pathological effects of Aβ(3-40), researchers utilize various cell-based models.

Primary Neuronal Cultures: These cultures, typically derived from the cortex or hippocampus of embryonic rodents, provide a biologically relevant system to study neurotoxicity. frontiersin.orgneurofit.com Assays such as the MTT test or LDH release assay are used to quantify cell viability and death following exposure to Aβ peptides. frontiersin.orgneurofit.com For example, studies have demonstrated that treatment of primary cortical neurons with oligomeric Aβ leads to reduced cell viability and increased apoptotic cell death, effects that can be mitigated by neuroprotective compounds. frontiersin.org

Induced Pluripotent Stem Cell (iPSC) Models: The development of iPSC technology has revolutionized disease modeling. nih.govplos.org By reprogramming somatic cells (e.g., skin cells) from patients with familial Alzheimer's disease into pluripotent stem cells and then differentiating them into neurons, researchers can study disease mechanisms in live, patient-specific human neurons. nih.gov These iPSC-derived neurons have been shown to recapitulate key AD-related phenotypes, such as the aberrant accumulation of intracellular and secreted Aβ40 and Aβ42, hyperphosphorylation of tau protein, and impaired neurite outgrowth. nih.govplos.org These models are invaluable for investigating the specific consequences of Aβ(3-40) and for screening potential therapeutic agents. nih.govscienceopen.com

Table 2: Common Cell-Based Assays for Aβ Effects

Assay Type Model System Measured Endpoint Research Application Source(s)
Viability/Toxicity Primary Cortical/Hippocampal Neurons Cell viability (MTT), Cell death (LDH, TUNEL) Assessing neurotoxicity of Aβ oligomers frontiersin.org, neurofit.com
Aβ Secretion iPSC-derived Neurons Levels of Aβ40/Aβ42 in conditioned media (ELISA) Modeling aberrant Aβ production in AD nih.gov, plos.org
Neurite Outgrowth iPSC-derived Neurons Length and complexity of neurites Evaluating synaptic health and degeneration nih.gov

| Synaptic Protein Levels | iPSC-derived Neurons | Expression of proteins like synaptophysin (Western Blot) | Assessing synaptic integrity | nih.gov |

Immunochemical techniques leverage the high specificity of antibodies to detect and quantify Aβ(3-40).

Enzyme-Linked Immunosorbent Assay (ELISA): Sandwich ELISA is the gold standard for quantifying specific Aβ isoforms in biological fluids like cerebrospinal fluid (CSF) and in brain extracts. nih.govchapman.edu This method uses two antibodies: a capture antibody that binds to one region of the peptide (e.g., the C-terminus) and a detection antibody, labeled with an enzyme, that binds to a different epitope (e.g., the N-terminus). nih.govcuni.cz This provides high specificity and sensitivity, allowing for the differentiation between Aβ(3-40), Aβ(1-40), and Aβ(1-42).

Western Blotting and Immunoprecipitation (IP): Western blotting is used to separate Aβ species by size and then detect them with specific antibodies. nih.gov It can identify monomers and various SDS-stable oligomers (e.g., dimers, trimers). nih.gov Immunoprecipitation is often used first to isolate and concentrate Aβ peptides from complex samples before analysis by Western blot or mass spectrometry. nih.gov

Immunohistochemistry (IHC): IHC is used to visualize the location and distribution of Aβ deposits within tissue sections, such as brain tissue from transgenic mouse models. chapman.edu By using antibodies specific to different Aβ forms, researchers can map the deposition of Aβ(3-40) in relation to different brain structures and plaque types.

Cell-Based Assays for Beta-Amyloid (3-40) Effects (e.g., primary neuronal cultures, induced pluripotent stem cell models)

Computational and In Silico Modeling of Beta-Amyloid (3-40)

Computational and in silico modeling provide powerful tools to investigate the molecular-level details of Aβ(3-40) that are often inaccessible to experimental methods. pnas.org

Molecular dynamics (MD) simulations can trace the folding, misfolding, and aggregation of Aβ peptides at an atomic level. pnas.orgpnas.org These simulations have revealed that Aβ peptides can undergo a conformational transition from their native α-helical or random coil state to a β-sheet-rich structure, which is the prerequisite for aggregation. pnas.org In silico studies have identified key residues and structural motifs that are critical for this transition and for the stability of the resulting oligomers and fibrils. For example, simulations of Aβ40 and Aβ42 have highlighted differences in their aggregation propensities, with Aβ42 showing a greater tendency to form stable pentamers, potentially explaining its higher toxicity. pnas.org

Structural models of Aβ fibrils have been developed based on constraints from solid-state NMR and other experimental data. pnas.org These models reveal that Aβ(1-40) fibrils are composed of parallel β-sheets, with residues 12-24 and 30-40 forming β-strands. pnas.org A bend region (residues 25-29) brings the two β-sheets into contact. pnas.org Recent work combining solid-state NMR and photoswitch-based techniques has provided strong evidence that the monomeric unit within pE3-Aβ(3-40) fibrils adopts an extended structure rather than a hairpin conformation. researchgate.net These computational approaches are crucial for understanding the fundamental mechanisms of Aβ(3-40) aggregation and for the rational design of inhibitors that can target specific conformations or interaction sites. acs.org

Table 3: Compound Names Mentioned

Compound Name
Beta-Amyloid (3-40)
Beta-Amyloid (1-40)
Beta-Amyloid (1-42)
Pyroglutamated Beta-Amyloid (3-40)
Thioflavin T
Tau Protein
Synaptophysin

Molecular Dynamics Simulations of Beta-Amyloid (3-40) Monomers and Oligomers

Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and aggregation processes of Beta-Amyloid (Aβ) peptides, including the Aβ(3-40) variant. These computational techniques are crucial for understanding the structural transitions that are often difficult to capture experimentally.

MD simulations have been extensively used to study various Aβ alloforms, revealing that these peptides are intrinsically disordered proteins (IDPs) in their monomeric state, lacking a stable globular structure. bmbreports.org While much of the simulation work has focused on the more common Aβ(1-40) and Aβ(1-42) peptides, the principles and methodologies are directly applicable to understanding Aβ(3-40). For instance, simulations of Aβ(1-40) monomers show a random coil-like ensemble of conformations with transient secondary structures like short β-strands, helices, and β-turns. nih.gov The initial stages of oligomerization are characterized by the interaction of these flexible monomers, leading to the formation of unstructured oligomers that can then transition into more ordered, β-sheet-rich structures. plos.org

Simulations comparing Aβ monomers and oligomers (dimers and tetramers) of Aβ(10-40), a fragment relevant to the core structure, reveal significant conformational differences. nih.gov Oligomer formation is associated with an increase in β-sheet content and a decrease in intra-peptide interactions and helical structures. nih.gov The aggregation interface is often located in the N-terminal region (residues 10-23) and the C-terminal region (residues 30-39). nih.govnih.gov These simulations highlight that the transition from monomer to oligomer involves a substantial structural rearrangement.

The table below summarizes key findings from MD simulations on Aβ fragments, which can be extrapolated to understand Aβ(3-40) dynamics.

Table 1: Key Findings from Molecular Dynamics Simulations of Aβ Peptides

Aβ Species Key Structural Features / Dynamic Processes Research Focus
Monomer (Aβ1-40) Primarily random coil with transient helices and β-turns. nih.gov Characterization of the conformational ensemble of the unbound state.
Dimer (Aβ1-40) Increased inter-peptide interactions, particularly at the N- and C-termini. biorxiv.org Formation of β-structure. nih.gov Elucidation of the initial steps of aggregation and the nature of early oligomers.
Tetramer (Aβ10-40) Conformational ensembles are similar to dimers, with a significant increase in β-sheet structure compared to monomers. nih.gov Understanding the growth of small oligomers and the stabilization of β-sheet structures.

| Oligomers (General) | Highly dynamic and can exist in various morphologies, from unstructured to β-sheet-rich assemblies. plos.org | Investigating the structural heterogeneity and toxicity of intermediate aggregates. |

MD simulations are also employed to study the interaction of Aβ peptides with other molecules, such as small cyclic neuropeptides, which can influence aggregation pathways. plos.org These studies provide a detailed view of how extrinsic factors can modulate the self-assembly process at a molecular level. plos.org

Bioinformatics Approaches for Predicting Beta-Amyloid (3-40) Interactions

Bioinformatics offers powerful tools to predict and analyze the interactions of Aβ peptides, including Aβ(3-40), with other proteins and biomolecules. These computational approaches leverage vast biological and chemical datasets to identify potential binding partners and interaction networks, guiding further experimental validation. mdpi.com

One key area is the prediction of protein-protein interactions. Methods range from sequence-based approaches to more complex structure-based docking simulations. For example, computational tools can predict amyloid cross-interactions, identifying pairs of amyloidogenic peptides that are likely to co-aggregate. biorxiv.org A method called PACT (Prediction of Amyloid Cross-interaction by Threading) has been developed for this purpose, using a physicochemical model that is not heavily reliant on training data, which is crucial given the bias in available data towards well-studied amyloids like Aβ. biorxiv.orgbiorxiv.org

Molecular docking servers, such as Cluspro, are used to generate models of Aβ complexes with other proteins, like human serum albumin (HSA). mdpi.com These models help identify potential binding sites and key interacting residues. For instance, docking studies have predicted binding sites for Aβ(1-40) on HSA, and these predictions can be validated by experimental techniques like surface plasmon resonance. mdpi.com Such approaches can be readily applied to Aβ(3-40) to predict its binding partners in biological fluids.

Another application of bioinformatics is in quantitative structure-activity relationship (QSAR) modeling. mdpi.com By analyzing the chemical structures of various compounds, these models can predict their potential to interact with and modulate the activity of AD-related proteins. mdpi.com Integrated approaches that combine bioinformatics predictions with deep neural analysis and subsequent in vitro experiments provide a comprehensive pipeline for discovering novel molecules that interact with Aβ. mdpi.com

The table below outlines some bioinformatics approaches and their applications in Aβ research.

Table 2: Bioinformatics Tools and Applications for Aβ Interaction Studies

Bioinformatics Approach Application Example
Interaction Prediction Identifying potential binding partners of Aβ peptides. PACT for predicting amyloid cross-interactions. biorxiv.orgbiorxiv.org
Molecular Docking Modeling the 3D structure of Aβ complexes to identify binding sites and key residues. nih.gov Using Cluspro to model the interaction between Aβ(1-40) and human serum albumin. mdpi.com
QSAR Modeling Predicting the biological activity of compounds based on their chemical structure. mdpi.com Identifying natural compounds with potential therapeutic effects on AD-related targets. mdpi.com

| Sequence Analysis | Identifying amyloidogenic regions within protein sequences. | Analyzing the Aβ sequence to pinpoint aggregation-prone segments. |

These bioinformatics strategies are instrumental in narrowing down the vast landscape of potential molecular interactions for Aβ(3-40), enabling a more focused and efficient experimental investigation of its biological roles and pathological implications.

Pre-clinical Animal Models for Studying Beta-Amyloid (3-40) Pathophysiology

Transgenic Rodent Models Expressing Relevant Amyloid Precursor Protein Fragments

Several well-established transgenic mouse models exist, each with unique characteristics based on the specific transgenes, promoters, and mouse strains used. mdpi.com For example:

PDAPP mice express human APP with the V717F (Indiana) mutation and develop Aβ deposits starting around 6-9 months of age. frontiersin.org

APP23 mice express human APP with the KM670/671NL (Swedish) mutation and show Aβ deposition from 6 months onwards. frontiersin.orgnih.gov

5XFAD mice co-express five FAD mutations in both APP and presenilin-1 (PSEN1), leading to rapid and aggressive Aβ42 accumulation, with plaques appearing as early as 2 months of age. aginganddisease.orgfrontiersin.org

The table below provides an overview of prominent APP transgenic mouse models.

Table 4: Examples of APP Transgenic Rodent Models

Model Name Transgene(s) and Mutation(s) Key Pathological Features Onset of Plaque Pathology
PDAPP hAPP with V717F (Indiana) mutation. frontiersin.org Extracellular Aβ deposits, gliosis, synaptic loss. mdpi.com 6-9 months. frontiersin.org
APP23 hAPP with KM670/671NL (Swedish) mutation. frontiersin.org Aβ deposition, massive glial response, neuronal loss. frontiersin.org 6 months. frontiersin.org
Tg2576 hAPP with KM670/671NL (Swedish) mutation. nih.govfrontiersin.org Abundant Aβ monomers (1-40, 1-42), eventual vascular Aβ. nih.gov 9-12 months. frontiersin.org
5XFAD hAPP (Swedish, Florida, London mutations) & hPSEN1 (M146L, L286V mutations). frontiersin.org Rapid and high levels of Aβ42, early plaque formation, robust gliosis. aginganddisease.orgfrontiersin.org 2 months. frontiersin.org

| 3xTg-AD | hAPP (Swedish), hMAPT (P301L), hPSEN1 (M146V). mdpi.com | Both Aβ and tau pathology, with Aβ plaques starting at 6 months. mdpi.com | 6 months. mdpi.com |

These models have been crucial for testing therapeutic strategies, including immunotherapy. For example, peripheral administration of anti-Aβ antibodies in PDAPP mice has been shown to alter Aβ clearance and reduce brain Aβ burden, demonstrating the utility of these models in pre-clinical drug development. pnas.org

Direct Introduction of Beta-Amyloid (3-40) into Model Organisms and Subsequent Mechanistic Analysis

A complementary approach to using transgenic models involves the direct introduction of specific Aβ peptides, such as Aβ(3-40), into the brains of model organisms, typically rodents. This method offers precise control over the type and amount of Aβ species being studied, allowing researchers to investigate the specific pathological effects of a single peptide variant, independent of the complexities of APP processing.

This technique, often involving intracerebroventricular (ICV) or direct parenchymal injection, has been used to establish acute models of amyloid pathology. For instance, studies have utilized ICV administration of streptozotocin (B1681764) to create an animal model of impaired glucose metabolism and insulin (B600854) signaling, which are features observed in AD. acs.org Similarly, direct injection of pre-aggregated Aβ peptides has been used to model aspects of AD-like pathology, such as cognitive decline. acs.org

While specific studies focusing solely on the direct injection of Aβ(3-40) are less common than those using Aβ(1-40) or Aβ(1-42), the methodology is directly applicable. Such an experiment would allow for a detailed mechanistic analysis of the consequences of Aβ(3-40) accumulation. Following injection, researchers can assess a range of outcomes, including:

Behavioral changes: Evaluating cognitive functions like learning and memory.

Neuroinflammation: Measuring the activation of microglia and astrocytes around the injection site.

Synaptic integrity: Assessing changes in synaptic density and function.

Neuronal viability: Quantifying neuronal loss or damage.

Seeding capacity: Determining if the introduced Aβ(3-40) can seed the aggregation of endogenous rodent Aβ.

In one study, the direct application of anti-Aβ antibodies to the cortex of PDAPP mice resulted in a localized decrease in Aβ deposits, demonstrating that substances introduced directly to the brain parenchyma can modulate existing pathology. pnas.org This principle supports the utility of direct injection models for testing the effects of specific Aβ species or therapeutic agents that target them. This approach allows for the isolation of the effects of Aβ(3-40) and provides a platform to dissect the specific cellular and molecular pathways it perturbs.

Invertebrate Models (e.g., C. elegans, Drosophila) for Beta-Amyloid (3-40) Research

Invertebrate organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster have emerged as powerful and efficient models for studying the fundamental mechanisms of Aβ proteotoxicity. mdpi.comantpublisher.com Their short lifespans, genetic tractability, and the availability of sophisticated research tools make them ideal for high-throughput genetic screens and mechanistic studies that would be more complex and time-consuming in rodent models. mdpi.comantpublisher.com

Caenorhabditis elegans (Nematode Worm)

C. elegans models have been developed that express human Aβ in specific tissues, most commonly the body wall muscles. mdpi.com This expression leads to a clear and measurable phenotype, such as age-dependent paralysis, which serves as a readout for Aβ toxicity. antpublisher.com Interestingly, a widely used transgenic C. elegans strain intended to express Aβ(1-42) was found to predominantly accumulate the N-terminally truncated Aβ(3-42) species. frontiersin.orgnih.gov This serendipitous discovery created a valuable model specifically for studying the in vivo effects of this truncated peptide. nih.gov This Aβ(3-42) expressing worm model exhibits age-dependent paralysis and has been instrumental in demonstrating the proteotoxic effects of this specific Aβ variant. nih.govresearchgate.net In vitro analysis showed that Aβ(3-42) aggregates more rapidly than Aβ(1-42) and is a more potent seed for the aggregation of Aβ(1-40). frontiersin.orgnih.gov These findings underscore the utility of C. elegans for dissecting the properties of specific Aβ fragments like the N-terminally truncated forms. nih.gov

Drosophila melanogaster (Fruit Fly)

Drosophila models have also been crucial in Aβ research. Flies can be genetically engineered to express human APP and β-secretase, leading to the production of Aβ(1-40) and Aβ(1-42) and the formation of plaques. antpublisher.com Alternatively, flies can be engineered to directly express fully processed Aβ peptides in their neurons. frontiersin.org Expression of human Aβ42 in the fly brain leads to age-dependent neurodegeneration, the formation of amyloid deposits, learning and memory deficits, and a reduced lifespan. antpublisher.com These models have been particularly useful for studying the role of intraneuronal Aβ accumulation, a pathological feature also observed in human AD brains. frontiersin.org While these models have primarily focused on Aβ42, the technology can be readily adapted to express and study the specific consequences of Aβ(3-40) expression in the nervous system.

The table below summarizes the key advantages of using these invertebrate models.

Table 5: Features of Invertebrate Models for Aβ Research

Model Organism Key Advantages Common Phenotypes/Readouts Relevance to Aβ(3-40)
C. elegans Short lifespan, rapid genetics, simple nervous system, transparent body. mdpi.com Age-dependent paralysis, protein aggregation, neuronal dysfunction. frontiersin.organtpublisher.com Existing models express Aβ(3-42), providing direct insights into the toxicity of N-terminally truncated Aβ. nih.govresearchgate.net

| Drosophila | Complex brain and behaviors, powerful genetic tools, conservation of key cellular pathways. antpublisher.com | Neurodegeneration, plaque formation, cognitive/locomotor deficits, reduced lifespan. frontiersin.organtpublisher.com | Can be engineered to express specific Aβ peptides like Aβ(3-40) to study its neurotoxic effects. |

In addition to worms and flies, other invertebrate models like the ascidian Ciona intestinalis are being developed. Ascidians are phylogenetically closer to vertebrates and possess orthologs of all the key genes involved in APP processing, making them a promising system for studying the Aβ cascade in a simple, rapid, and genetically tractable organism. nih.gov

Therapeutic and Diagnostic Research Strategies Targeting Beta Amyloid 3 40 Mechanistic Focus

Modulation of Beta-Amyloid (3-40) Production and Processing Pathways

The generation of Aβ(3-40) is a multi-step process originating from the amyloid precursor protein (APP). Unlike the canonical Aβ(1-40/42) peptides produced by the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, N-terminally truncated variants arise from alternative proteolytic events. nih.govfrontiersin.orgoup.com

The formation of Aβ(3-x) peptides can occur when Aβ(1-x) is cleaved by specific enzymes. For instance, dipeptidyl peptidase 4 (DPP4) can cleave the first two amino acids from the N-terminus of Aβ(1-42) to yield Aβ(3-42). researchgate.net While the precise pathway for Aβ(3-40) is still under investigation, it is understood to involve similar N-terminal truncation. nih.govfrontiersin.orgd-nb.info

A critical modification of Aβ(3-40) is the cyclization of its N-terminal glutamate (B1630785) (E3) residue into a pyroglutamate (B8496135) (pE). This conversion can be catalyzed by the enzyme glutaminyl cyclase (QC) or can occur non-enzymatically under acidic conditions. researchgate.netresearchgate.net The resulting AβpE3-40 peptide exhibits significantly altered biochemical properties. nih.gov It is more hydrophobic, less soluble, and aggregates much more rapidly than its unmodified counterpart, Aβ(1-40). plos.orgd-nb.info This pyroglutamated form is considered a key seeding species for amyloid plaque formation, making the modulation of its production pathways a significant therapeutic goal. plos.orgd-nb.infonih.gov

Key Enzymes in Aβ(3-40) Processing

Enzyme Role in Aβ(3-40) Pathway Reference
Dipeptidyl Peptidase 4 (DPP4) Can cleave the N-terminal dipeptide from Aβ(1-x), yielding Aβ(3-x). researchgate.net
Aminopeptidase A Contributes to the N-terminal truncation of full-length Aβ peptides. researchgate.netd-nb.info

| Glutaminyl Cyclase (QC) | Catalyzes the cyclization of the N-terminal glutamate residue to form pyroglutamate (pE). | researchgate.net |

Strategies for Inhibiting Beta-Amyloid (3-40) Aggregation and Promoting Clearance

Given the high amyloidogenicity of Aβ(3-40), particularly the AβpE3-40 variant, a major research focus is on preventing its aggregation and facilitating its removal from the brain.

A variety of peptide-based and small molecule inhibitors have been investigated for their ability to interfere with the aggregation cascade of Aβ peptides. While many studies focus on the more abundant Aβ(1-40) and Aβ(1-42) isoforms, the mechanistic principles are often applicable to N-terminally truncated forms like Aβ(3-40) due to the shared hydrophobic C-terminal and central hydrophobic core regions, which are critical for aggregation. acs.org

These inhibitors function through several mechanisms:

Binding to Monomers: Some molecules bind to soluble Aβ monomers, stabilizing them in a non-toxic conformation and preventing them from participating in the aggregation process.

Blocking Oligomerization: A key strategy is to block the initial stages of aggregation, preventing the formation of toxic oligomeric species.

Disrupting Fibrils: Certain compounds can interact with and disaggregate pre-formed amyloid fibrils, converting them into smaller, non-toxic, or more easily cleared species.

Research has identified several classes of small molecules, including natural compounds like polyphenols (e.g., Epigallocatechin gallate, ECG) and rationally designed synthetic molecules that show promise in preclinical studies by inhibiting Aβ(40) aggregation and reducing its associated neurotoxicity. acs.orgnih.govacs.org For example, citrate (B86180) has been shown to inhibit Aβ(1-40) aggregation in a concentration-dependent manner by increasing the peptide's hydrophilicity. nih.gov Peptide-based inhibitors, often designed to mimic segments of Aβ itself, can act as "beta-sheet breakers" to interfere with fibril formation. researchgate.net

Examples of Preclinical Small Molecule and Peptide Inhibitors of Aβ Aggregation

Inhibitor Type Example Compound/Peptide Mechanism of Action Reference
Anionic Surfactant Citrate Reduces hydrophobicity and increases hydrophilicity of Aβ(1-40), inhibiting aggregation. nih.gov
Natural Polyphenol Epicatechin-3-gallate (ECG) Binds to Aβ aggregates, potentially via metal chelation and hydrogen bonding, and reduces neurotoxicity. nih.gov
Synthetic Small Molecule Compound 18 (a Thiazolidinedione derivative) Interacts with soluble Aβ(40) to inhibit the nucleation and elongation steps of polymerization. acs.org

| Peptoid Mimic | P active (Heptameric peptide) | Interferes with Aβ(40) aggregation and remodels pre-existing fibrils into smaller oligomers. | researchgate.net |

Immunotherapy has emerged as a powerful strategy, with a particular focus on antibodies that can selectively target pathological forms of Aβ. The pyroglutamated N-terminus of AβpE3-40 represents a unique neoepitope that is largely absent in physiological conditions, making it an ideal target for specific antibody-based therapies. d-nb.infonih.gov

Preclinical research has demonstrated the efficacy of both active and passive immunization strategies targeting pGlu-3 Aβ:

Passive Immunotherapy involves the administration of monoclonal antibodies (mAbs) designed to recognize and bind specifically to the pGlu-3 Aβ epitope. These antibodies can promote the clearance of amyloid plaques through several mechanisms, including Fc-receptor-mediated phagocytosis by microglia. nih.govbiorxiv.org Studies in AD-like mouse models have shown that pGlu-3 Aβ-specific antibodies can significantly reduce both compact and diffuse amyloid plaques. d-nb.infonih.gov Donanemab (LY3002813), a humanized antibody targeting this epitope, has shown beneficial effects in clinical trials. springermedizin.defrontiersin.org

Preclinical Immunotherapies Targeting pGlu-3 Aβ | Therapeutic Agent | Type | Mechanistic Focus | Key Preclinical Finding | Reference | | --- | --- | --- | --- | | Donanemab (LY3002813) | Passive (humanized mAb) | Binds specifically to the N-terminal pyroglutamate Aβ epitope present in deposited plaques. | Showed disease-modifying effects on cognition in clinical trials. | biorxiv.orgspringermedizin.defrontiersin.org | | mE8 | Passive (murine mAb) | pGlu-Aβ specific antibody. | Cleared both compacted and diffuse plaques when co-administered with a BACE1 inhibitor in aged PDAPP mice. | nih.gov | | 07/1, 07/2a | Passive (mAbs) | Targets truncated and N-terminally modified AβpE3-40/42. | IgG isotype affects the degree of microglial activation and plaque clearance in mouse models. | nih.gov | | pGlu-3 Aβ "mimotope" vaccine | Active (vaccine) | Stimulates endogenous antibody production against pGlu-3 Aβ, avoiding a T-cell response. | Preclinical testing showed a reduction in the area occupied by amyloid plaques. | d-nb.infonih.gov |

The advent of gene-editing technologies, particularly CRISPR/Cas9, has opened new avenues for therapeutic intervention at the genetic level. creative-biogene.com The strategy for Aβ involves targeting the genes responsible for its production, namely APP and the presenilins (PSEN1, PSEN2), which are components of the γ-secretase complex. mdpi.comfrontiersin.org While not exclusively focused on Aβ(3-40), modulating these core components would inherently affect the production of all Aβ species, including truncated forms.

Preclinical research has demonstrated the potential of this approach:

Targeting APP: CRISPR has been used to disrupt the "Swedish" mutation in the APP gene, leading to a significant reduction in secreted Aβ in patient-derived fibroblasts and in the hippocampus of transgenic mice. mdpi.comnih.gov Another strategy involves using CRISPR to up-regulate the neuroprotective α-secretase cleavage of APP, shifting its processing away from the amyloidogenic pathway. alz.org

Targeting BACE1: Directly targeting the β-secretase enzyme BACE1 with CRISPR has been shown to lower its expression, resulting in reduced Aβ levels and improved cognitive function in mouse models. creative-biogene.com

Correcting PSEN Mutations: In cell lines derived from patients with familial AD, CRISPR has been used to correct mutations in PSEN1 and PSEN2, which normalized the pathological Aβ42/40 ratio. creative-biogene.comfrontiersin.orgnih.gov

Immunotherapeutic Approaches Targeting Beta-Amyloid (3-40) (Pre-clinical/Mechanistic)

Development of Research Probes and Biomarkers for Beta-Amyloid (3-40) (Pre-clinical/Analytical Focus)

Developing tools to accurately detect and quantify specific Aβ species like Aβ(3-40) is crucial for understanding disease progression and evaluating the efficacy of therapeutic interventions in preclinical models.

Radioligands are radioactively labeled compounds designed to bind with high affinity and specificity to a target, allowing for its visualization using imaging techniques like Positron Emission Tomography (PET) or autoradiography. While no radioligands have been developed exclusively for Aβ(3-40), several probes designed to detect the β-sheet structure of fibrillar amyloid plaques are widely used in animal models where Aβ(3-40) is a known plaque component. researchgate.net

These probes are essential for in vitro studies on postmortem brain tissue from transgenic animal models. In these experiments, brain sections are incubated with the radioligand, which then binds to amyloid plaques. The location and density of the plaques can be visualized by detecting the radioactive signal.

[(trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB)] : This probe was shown to sensitively label Aβ plaques in brain sections from AD model mice. pnas.org

Methoxy-X04 : A fluorescent derivative of Congo Red that is brain-penetrant and widely used for high-resolution imaging of plaques in live animals and ex vivo tissue. rndsystems.com

BODIPY-based probes (e.g., BAP-1) : These fluorescent probes have shown high affinity for synthetic Aβ aggregates and have been used to clearly visualize Aβ plaques in brain sections from Tg2576 mice. acs.org

RNA Aptamers (e.g., β55) : Fluorescently tagged RNA aptamers have been developed as imaging agents that can bind to amyloid plaques in ex vivo human AD brain tissue and in vivo in transgenic mice. plos.org

Selected Probes for In Vitro Plaque Detection in Animal Models | Probe | Type | Detection Method | Application in Animal Models | Reference | | --- | --- | --- | --- | | BSB | Styrylbenzene derivative | Fluorescence | Labels Aβ plaques in postmortem cortical sections from Tg2576 mice. | pnas.org | | Methoxy-X04 | Congo Red derivative | Fluorescence | Used for detection and quantification of Aβ plaques, tangles, and cerebrovascular amyloid in tissue. | rndsystems.complos.org | | BAP-1 | BODIPY-based probe | Fluorescence | Stains Aβ plaques in brain sections from Tg2576 mice. | acs.org | | β55 Aptamer | RNA Aptamer | Fluorescence | Binds amyloid plaques in ex vivo brain tissue from APP/PS1 transgenic mice. | plos.org |

Biofluid-Based Research Biomarkers for Beta-Amyloid (3-40) Aggregation States (e.g., CSF, plasma)

The investigation of N-terminally truncated amyloid-beta (Aβ) peptides in biofluids has revealed their potential as research biomarkers for cerebral amyloid pathology. Among these, Beta-Amyloid (3-40), also identified as APP669-711, has been detected in both cerebrospinal fluid (CSF) and blood plasma. nih.govmdpi.com Research has focused on its utility not as a standalone marker, but in ratios with other Aβ peptides to enhance the detection of amyloid plaque deposition in the brain.

In human CSF, the presence of Aβ(3-40) and Aβ(3-38) has been confirmed through immunoprecipitation followed by mass spectrometry. nih.gov While the absolute concentration of Aβ(3-40) in the CSF does not show a statistically significant difference between individuals with and without brain amyloid pathology (as determined by amyloid positron emission tomography [PET]), its ratio with Aβ(1-42) has demonstrated significant diagnostic potential. nih.govresearchgate.net Specifically, the CSF Aβ(3-40)/Aβ(1-42) ratio is significantly increased in amyloid PET-positive individuals. nih.govresearchgate.net This suggests that Aβ(3-40) could serve to accentuate the selective decrease in CSF Aβ(1-42) that is characteristic of Alzheimer's disease, potentially improving the accuracy of biomarker panels. nih.gov

Similarly, in blood plasma, the ratio of Aβ(3-40) to Aβ(1-42) has been shown to predict cerebral amyloid-β pathology with high accuracy. nih.govmdpi.com A composite biomarker combining the APP669-711/Aβ(1-42) ratio and the Aβ(1-40)/Aβ(1-42) ratio in plasma has been found to correlate with the amyloid PET status of patients. researchgate.net

Table 1: Research Findings on CSF Beta-Amyloid (3-40) as a Biomarker

Imaging Agents for Beta-Amyloid (3-40) in Pre-clinical Imaging Studies

The development of imaging agents for specific Aβ variants is a complex area of research, as most established PET tracers, such as Pittsburgh Compound B ([11C]PIB), Florbetapir, and Florbetaben, target the fibrillar beta-sheet structures common to Aβ aggregates, primarily composed of Aβ(1-40) and Aβ(1-42), rather than specific truncated peptides. nih.govfrontiersin.orgnih.gov However, preclinical research has explored the synthesis of probes with specificity for other forms of Aβ.

One notable development in this area is the creation of an imaging agent based on the Aβ(3-40) peptide itself. nih.gov Researchers synthesized an N'-terminal diethylenetriaminepentaacetic acid (DTPA) derivative of Aβ(3-40). nih.gov This compound, DTPA-Aβ(3-40), can be labeled with Indium-111 (¹¹¹In) to create a stable probe. nih.gov The design leverages the high affinity of Aβ peptides for self-aggregation. nih.gov

In preclinical studies, this ¹¹¹In-DTPA-Aβ(3-40) probe demonstrated exquisite specificity for both naturally occurring and synthetic Aβ amyloid in vitro. nih.gov When administered intravascularly in an animal model, the probe was able to specifically deposit onto previously injected synthetic Aβ amyloid, allowing for in vivo imaging with a gamma camera. nih.gov This research represents a proof-of-concept for using a modified Aβ(3-40) peptide as a specific, noninvasive imaging agent to detect amyloid deposits. nih.gov

Table 2: Preclinical Imaging Agent Targeting Beta-Amyloid (3-40)

Future Directions and Emerging Research Avenues for Beta Amyloid 3 40

Role of Beta-Amyloid (3-40) in Non-Alzheimer's Amyloidopathies

While historically linked to Alzheimer's disease (AD), the involvement of various Aβ species in other amyloid-related conditions is an area of active investigation. The specific contribution of Aβ(3-40) to these non-AD amyloidopathies remains a frontier in research, with current evidence primarily drawing inferences from the behavior of broader Aβ categories.

Cerebral Amyloid Angiopathy (CAA): CAA is defined by the accumulation of Aβ peptides in the walls of cerebral blood vessels, leading to hemorrhages and cognitive decline. nih.govfrontiersin.org Unlike the parenchymal plaques in AD, which are rich in Aβ42, the vascular amyloid in CAA is predominantly composed of Aβ40. acs.orgfrontiersin.orgwikipedia.org Studies analyzing the peptide patterns in CAA brains have revealed an abundance of Aβ species ending at position 40, such as Aβ1-40 and Aβ2-40, which are significantly increased compared to non-CAA cases. ucl.ac.uk N-terminally truncated forms, including pyroglutamated variants like pE3-Aβ, are considered major components of amyloid plaques. anaspec.com Although direct evidence specifically detailing the role of Aβ(3-40) in CAA is still emerging, its nature as an N-terminally truncated Aβ40 variant suggests a potential involvement in the pathogenesis of CAA, a hypothesis that warrants further investigation. The measurement of various Aβ peptides in cerebrospinal fluid (CSF) is being explored for the differential diagnosis of CAA, with studies showing decreased levels of Aβ40 and other peptides in CAA patients compared to controls. nih.govfrontiersin.org

Dementia with Lewy Bodies (DLB): DLB is characterized by the presence of Lewy bodies, which are aggregates of alpha-synuclein, but co-existing Aβ pathology is common and is observed in 40-70% of cases. nih.gova2mcl.org This co-pathology often leads to a more severe clinical presentation. a2mcl.org Biomarker studies in DLB have shown that the plasma Aβ42/Aβ40 ratio is often reduced in patients compared to healthy controls, reflecting underlying amyloid pathology. a2mcl.orgucl.ac.uk While these findings implicate the broader Aβ40 pool in the disease process, the specific contribution of the Aβ(3-40) variant is not yet well-defined. Future research using variant-specific assays is needed to clarify whether Aβ(3-40) plays a distinct role in the cross-talk between amyloid and synuclein (B1168599) pathologies that characterizes DLB.

Interplay of Beta-Amyloid (3-40) with Other Neurodegenerative Proteinopathies

Neurodegenerative diseases are often characterized by the misfolding and aggregation of specific proteins. explorationpub.com There is growing evidence of significant pathological crosstalk between different proteinopathies, where the aggregation of one protein can influence another. nih.govnih.gov The interaction of Aβ with other key proteins such as tau and α-synuclein is a critical area of research. nih.govmdpi.comfrontiersin.org

Interaction with Tau: The synergistic interaction between Aβ and tau is a central feature of AD pathology. nih.govijbs.com Aβ aggregates are believed to accelerate the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govacs.orgnih.govresearchgate.net Studies suggest that Aβ can promote the uptake and seeding of tau, and that the two proteins may directly interact. mdpi.comacs.org While most research has focused on full-length Aβ, the structural and aggregation properties of N-terminally truncated species like pE3-Aβ(3-40) suggest they could also be potent instigators of tau pathology. nih.govanaspec.com For instance, research on the related pGlu-Aβ(3-42) has shown it influences the aggregation of other proteins. mdpi.com Elucidating the specific interactions between Aβ(3-40) and tau is a crucial future step.

Interaction with Alpha-Synuclein (α-Synuclein): A significant pathological overlap exists between AD and synucleinopathies like Parkinson's disease and DLB, with Aβ and α-synuclein often co-localizing in the brain. frontiersin.orgacs.org In vitro and in vivo studies have demonstrated that Aβ can trigger and accelerate the aggregation of α-synuclein. nih.govmdpi.comacs.orgbiorxiv.org The C-terminus of Aβ40 has been identified as being directly involved in this interaction. frontiersin.org Notably, research has shown that N-terminally modified Aβ, specifically pGlu-Aβ(3-42), significantly enhances the aggregation of α-synuclein in vitro, suggesting a potent cross-seeding capability. mdpi.com This finding provides a strong rationale for investigating whether Aβ(3-40) and its pyroglutamated form have a similar pathogenic influence on α-synuclein, potentially clarifying the mechanisms behind mixed pathologies.

Table 1: Summary of Aβ Interplay with Other Proteinopathies

Interacting ProteinGeneral Aβ Interaction FindingsFindings Related to N-Terminally Truncated AβKey References
TauAβ promotes tau hyperphosphorylation, aggregation, and formation of neurofibrillary tangles (NFTs). The interaction is synergistic and enhances neurotoxicity.Direct interaction between the Aβ core and specific tau regions facilitates cross-seeding. While specific data on Aβ(3-40) is limited, its properties suggest a potential role. mdpi.com, acs.org, nih.gov, ijbs.com, nih.gov
Alpha-Synuclein (α-Synuclein)Aβ and α-synuclein co-localize and interact, with Aβ accelerating α-synuclein aggregation. This is relevant for mixed pathologies like AD with Lewy bodies.The C-terminus of Aβ40 is involved in the interaction. pGlu-Aβ(3-42) has been shown to significantly increase α-synuclein aggregation propensity. frontiersin.org, mdpi.com, acs.org, nih.gov
TDP-43Amyloid-β is a common co-pathology in TDP-43 proteinopathies like FTLD-TDP and ALS.Specific role of Aβ(3-40) in this interaction is yet to be determined. escholarship.org

Novel Experimental Paradigms for Beta-Amyloid (3-40) Research

Advancing our understanding of Aβ(3-40) requires sophisticated experimental tools and models capable of distinguishing this specific variant from the complex mixture of Aβ peptides present in biological systems.

Advanced Structural Analysis: A significant challenge in amyloid research is determining the high-resolution structure of different fibril polymorphs. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for this purpose. Recent studies have used 13C–13C correlation NMR experiments to probe the molecular structure of fibrils formed from pyroglutamated Aβ(3-40) (pE3-Aβ3–40). nih.govacs.org This research has helped to distinguish between different structural models, such as hairpin versus extended conformations, by identifying specific intermolecular contacts (e.g., between Gly25 and Ile31) that are unique to certain structures. nih.govacs.org These structural insights are fundamental to understanding the variant's specific aggregation properties and toxicity.

Variant-Specific Immunoassays and Mass Spectrometry: The development of highly specific monoclonal antibodies is crucial for the accurate detection and quantification of Aβ(3-40). Researchers have been developing novel immunoassays, often coupled with mass spectrometry (IP-MS), that can selectively measure N-terminally elongated peptides like Aβ(-3-40). elifesciences.orgresearchgate.netmdpi.com These methods allow for precise quantification in complex biological fluids like cerebrospinal fluid and plasma, which is essential for biomarker development and for studying the peptide's relationship with disease states. mdpi.comresearchgate.net

Cellular and Animal Models: Future research will depend on the development of cellular and animal models that specifically express or overproduce Aβ(3-40). Such models would be invaluable for studying the unique pathological effects of this variant in vivo, including its specific impact on synaptic function, neuroinflammation, and its interaction with other proteinopathies, moving beyond the current reliance on models focused on full-length Aβ.

Table 2: Novel Experimental Paradigms for Aβ(3-40) Research

Experimental ParadigmTechnique(s)Application to Aβ(3-40) ResearchKey References
High-Resolution Structural AnalysisSolid-State Nuclear Magnetic Resonance (ssNMR), including 13C-13C DARR experiments.Determining the atomic-level structure of pE3-Aβ(3-40) fibrils and distinguishing between different conformational polymorphs (e.g., extended vs. hairpin). nih.gov, acs.org
Specific Detection and QuantificationImmunoprecipitation-Mass Spectrometry (IP-MS), Chemiluminescence Sandwich Immunoassays.Developing highly selective monoclonal antibodies and assays to accurately measure Aβ(-3-40) concentrations in CSF and plasma for biomarker studies. elifesciences.org, researchgate.net, mdpi.com
Functional Investigation In VivoDevelopment of specific transgenic animal models and targeted cell culture systems.Investigating the specific pathological roles of Aβ(3-40), its aggregation dynamics, and its interactions with other proteins in a biological context.N/A

Systems Biology Approaches to Understanding Beta-Amyloid (3-40) Networks

The immense complexity of the Aβ system, with its multitude of proteolytic fragments, modifications, and aggregation states, makes it an ideal subject for systems biology. j-alz.com This approach moves beyond the study of single molecules to analyze the complex networks of interactions that govern disease processes. nih.govnih.gov

A key challenge in AD research is that it is difficult to assign a single pathogenic role to "Aβ" as a monolithic entity. j-alz.com A systems-level view is required to understand the distinct and potentially synergistic roles of each variant, including Aβ(3-40). By integrating multi-omics data (genomics, transcriptomics, proteomics), researchers can construct gene regulatory networks (GRNs) and protein interaction maps to model the biological landscape of neurodegeneration. nih.govnih.govmdpi.com

For Aβ(3-40), systems biology offers a path to:

Identify specific pathways: Determine which cellular pathways are uniquely perturbed by the presence of Aβ(3-40) compared to other Aβ variants.

Uncover regulatory hubs: Identify key genes or proteins (nodes) that control the network response to Aβ(3-40) accumulation. These hubs could represent novel therapeutic targets.

Model variant-specific interactions: Computationally model how Aβ(3-40) interacts with other proteins like tau and α-synuclein within a larger network context.

Develop composite biomarkers: Use network analysis to identify panels of molecules, whose collective change in concentration (driven by the network effects of Aβ(3-40)) could serve as a more robust biomarker than any single peptide. The use of Aβ(-3-40) as a stable reference in plasma biomarker ratios is an early example of this type of network-informed thinking. mdpi.combiorxiv.org

By employing systems biology, the field can move from a reductionist view to a holistic understanding of how specific fragments like Aβ(3-40) contribute to the complex pathology of neurodegenerative diseases. researchgate.netmdpi.com

Q & A

Q. How should hypotheses about Beta-Amyloid (3-40)’s role in synaptic dysfunction be operationalized in animal models?

  • Methodological Answer: Use transgenic mice expressing human Aβ3-40 under neuronal promoters. Electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) quantify synaptic plasticity. Pair these with Morris water maze tests to link Aβ3-40 levels to spatial memory deficits .

Q. What power analysis parameters are essential for ensuring robust statistical inference in Beta-Amyloid (3-40) intervention studies?

  • Methodological Answer: Assume a moderate effect size (Cohen’s d = 0.5) and 80% power. For preclinical studies, ≥8 animals per group are required; clinical trials need ≥50 participants per arm. Adjust for attrition (20% dropout) and multiple comparisons (Bonferroni correction) .

Data Reporting Standards

Q. How should researchers report Beta-Amyloid (3-40) data to ensure reproducibility in publications?

  • Methodological Answer: Follow ARRIVE guidelines for animal studies and STROBE for observational studies. Disclose antibody catalog numbers, dilution factors, and software versions (e.g., GraphPad Prism 10). Raw data (e.g., mass spectrometry .raw files) should be deposited in public repositories like PRIDE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.